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Compound of Interest

Compound Name: AD-227

Cat. No.: B1192124 Get Quote

Disclaimer: Extensive searches for specific preclinical dosing schedules and administration

protocols for GSK'227 (also known as HS-20093) did not yield detailed public-domain data.

The information presented herein is based on the available clinical trial data for GSK'227 and

general knowledge of preclinical antibody-drug conjugate (ADC) development. The preclinical

protocols are illustrative and based on methodologies used for other B7-H3 targeted ADCs.

Introduction
GSK'227 is an investigational antibody-drug conjugate (ADC) that targets B7-H3 (CD276), a

transmembrane protein that is overexpressed in a variety of solid tumors and is associated with

a poor prognosis. This molecule is composed of a fully humanized anti-B7-H3 monoclonal

antibody covalently linked to a topoisomerase I inhibitor payload.[1][2] The targeted delivery of

a potent cytotoxic agent to cancer cells aims to enhance therapeutic efficacy while minimizing

systemic toxicity. These application notes provide an overview of the available dosing

information from clinical studies and outline representative protocols for preclinical evaluation.

Mechanism of Action
GSK'227 functions by binding to the B7-H3 receptor on the surface of tumor cells. Following

binding, the ADC-receptor complex is internalized, and the cytotoxic payload is released within

the cell, leading to DNA damage and apoptosis.
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Caption: Mechanism of action of GSK'227.
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Dosing and Administration in Clinical Studies
The following tables summarize the dosing and administration schedules for GSK'227 used in

human clinical trials. This data can serve as a reference for designing preclinical studies,

keeping in mind the need for allometric scaling and other adjustments for animal models.

Table 1: Dosing Regimens in the ARTEMIS-001 Phase 1
Trial

Indication Dose Levels
Administration
Route

Dosing
Schedule

Reference

Advanced Solid

Tumors

1.0, 2.0, 4.0, 6.0,

8.0, 12.0, 16.0

mg/kg

Intravenous
Once every 3

weeks
[3]

Extensive-Stage

Small-Cell Lung

Cancer

(Expansion

Phase)

8.0 mg/kg or

10.0 mg/kg
Intravenous

Once every 3

weeks
[3][4]

Table 2: Dosing Regimens in the ARTEMIS-002 Phase 2
Trial

Indication Dose Levels
Administration
Route

Dosing
Schedule

Reference

Relapsed/Refract

ory

Osteosarcoma

8.0 mg/kg and

12.0 mg/kg
Intravenous

Not specified,

likely once every

3 weeks

[5]

Relapsed/Refract

ory Sarcomas
12.0 mg/kg Intravenous

Not specified,

likely once every

3 weeks

[5]

Illustrative Preclinical Experimental Protocols
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The following are representative protocols for the preclinical evaluation of a B7-H3 targeted

ADC like GSK'227. These are based on general practices in ADC development and information

from a similar B7-H3 ADC, MGC018.[6]

In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of GSK'227 in B7-H3 expressing cancer cell

lines.

Materials:

B7-H3 positive cancer cell lines (e.g., from lung, breast, ovarian cancer)

GSK'227

Cell culture medium and supplements

Cell viability assay kit (e.g., MTS or CellTiter-Glo®)

96-well plates

Protocol:

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of GSK'227 in cell culture medium.

Remove the existing medium from the wells and add the GSK'227 dilutions.

Incubate the plates for a period of 72 to 120 hours.

Assess cell viability using a suitable assay kit according to the manufacturer's instructions.

Calculate the IC50 (half-maximal inhibitory concentration) values.

In Vivo Antitumor Efficacy in Xenograft Models
Objective: To evaluate the in vivo antitumor activity of GSK'227 in a relevant animal model.
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Materials:

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

B7-H3 positive human tumor cells

GSK'227

Vehicle control

Calipers for tumor measurement

Protocol:

Implant B7-H3 positive human tumor cells subcutaneously into the flank of the mice.

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

Randomize mice into treatment and control groups.

Administer GSK'227 at various dose levels (e.g., determined from dose-finding studies) and

a vehicle control, typically via intravenous injection. The administration schedule could be, for

example, once weekly or once every two weeks.

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry).
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Caption: A representative preclinical workflow for an ADC.
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Logical Relationships in Preclinical to Clinical
Translation
The preclinical data, although not publicly detailed for GSK'227, would have been crucial for

informing the design of the initial clinical trials.
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Caption: Logic flow from preclinical to clinical studies.

Conclusion
While specific preclinical dosing and administration schedules for GSK'227 are not publicly

available, the extensive clinical trial data provides valuable insights into its therapeutic potential

and dosing in humans. The provided illustrative protocols for in vitro and in vivo studies offer a

framework for researchers aiming to evaluate similar B7-H3 targeted ADCs. It is crucial for

researchers to conduct their own dose-finding and toxicology studies to determine the optimal

and safe dosing for their specific preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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